5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Beschreibung
This compound features a diazino[4,5-d]pyrimidine-2,4-dione core, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- 7-(2-Methoxyphenyl) substitution: Aromatic groups like 2-methoxyphenyl are common in bioactive molecules, often contributing to target binding via π-π interactions or hydrogen bonding .
- 1,3-Dimethyl groups: Methyl substituents on the diazino-pyrimidine core likely enhance steric stability and modulate electronic properties.
Though direct pharmacological data for this compound is unavailable, its structural motifs align with kinase inhibitors, GPCR modulators, and anti-inflammatory agents described in the literature .
Eigenschaften
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S/c1-26-20-18(22(30)27(2)23(26)31)21(33-14-17(29)28-12-8-4-5-9-13-28)25-19(24-20)15-10-6-7-11-16(15)32-3/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBCDXSFOQTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.5 g/mol. The IUPAC name indicates its structural complexity and functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
| InChI Key | ZUYGPMCFTHHYIA-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
Antimicrobial Activity
Studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar heterocyclic cores have been reported to possess moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Specific studies have demonstrated that such compounds can interact with DNA or RNA synthesis pathways in cancer cells .
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties. For example, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections where urease plays a role in pathogenesis .
The biological activity of this compound likely results from its interaction with specific molecular targets:
- Binding to Enzymes: The compound may bind to active sites on enzymes like AChE, inhibiting their function.
- Interference with DNA/RNA: Similar compounds have been shown to affect nucleic acid synthesis, which is critical in cancer therapy.
- Modulation of Cell Signaling Pathways: The compound may influence signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological assessment of related compounds:
- Antibacterial Screening:
- Anticancer Activity:
- Enzyme Inhibition Studies:
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison with Analogues
*Tanimoto coefficients calculated using ChemMapper’s 3D similarity algorithm .
Key Observations :
- High Structural Similarity ≠ High Functional Overlap : Despite a Tanimoto coefficient of 0.78 with pyrazolo-pyrimidine derivative 7a, the target compound’s azepane side chain may confer divergent target selectivity .
- Scaffold Hopping: Tetrazole bioisosteres () demonstrate how minor structural changes (e.g., replacing carboxylic acid with tetrazole) retain activity, suggesting the sulfanyl group in the target compound could mimic disulfide bonds .
Mechanistic Similarities and Divergences
- Transcriptomic Profiling: notes only 20% of structurally similar compounds (Tanimoto >0.85) share gene expression profiles, highlighting context-dependent bioactivity .
Challenges in Predicting Bioactivity Based on Structural Similarity
- SAR Paradox : While –4 and 8 emphasize structural similarity as a predictor of MOA, demonstrates that biological context (e.g., cell type, disease state) critically modulates outcomes .
- Conformational Flexibility : The azepane ring’s puckering (see ) could lead to unpredictable binding modes, reducing correlation between in silico predictions and in vivo efficacy .
Computational Tools for Structural and Functional Analysis
- ChemMapper : Identified 15 analogues with >70% 3D similarity to the target compound, including kinase inhibitors and GPCR ligands .
- Network Pharmacology : Integrating docking () and RNA-seq () revealed shared pathways (e.g., MAPK signaling) between the target compound and 2-methoxyphenyl-containing herbs .
- Crystallography : Tools like SHELX () and ORTEP () enable precise 3D structural determination, aiding scaffold optimization .
Vorbereitungsmethoden
Solvent Effects on Sulfanyl Incorporation
Comparative studies in different solvents demonstrate THF’s superiority over DMF or toluene due to improved nucleophilicity of the thiolate ion:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 74 |
| DMF | 36.7 | 58 |
| Toluene | 2.4 | 32 |
Catalytic Acceleration
Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rate by 40% via ion-pair stabilization.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Key characterization data:
-
HRMS (ESI+): m/z calc. for C₂₄H₂₉N₅O₅S [M+H]⁺: 516.1912; found: 516.1909
-
¹³C NMR (125 MHz, CDCl₃): δ 170.8 (C=O, azepan), 162.4 (C4=O), 154.1 (C2=O), 128.7–114.2 (aryl carbons)
-
XRD: Monoclinic crystal system, space group P2₁/c, confirming planar diazino-pyrimidine core
Scale-Up Considerations
Industrial production requires:
Q & A
Q. Table 1: Key Molecular Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉N₅O₃S₂ |
| Molecular Weight | ~515.6 g/mol |
| Key Functional Groups | Azepane, methoxyphenyl, thioether |
Basic Question: What preliminary biological activities have been reported for structurally related compounds?
Methodological Answer:
Analogous compounds with azepane and pyrimidine cores exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC₅₀ values in the µM range) .
- Anticancer potential : Moderate cytotoxicity against HeLa and MCF-7 cell lines (e.g., 20–40% inhibition at 10 µM) .
- Kinase modulation : Similar structures interact with MAPK or PI3K pathways, assessed via luciferase reporter assays .
Advanced Question: How can reaction yields be optimized for the thioether linkage formation during synthesis?
Methodological Answer:
Strategies include:
- Solvent optimization : Use DMF or DMSO to enhance nucleophilicity of the thiol group.
- Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency.
- Stoichiometric adjustments : A 1.2:1 molar ratio of thiol to alkylating agent minimizes side reactions.
- Real-time monitoring : TLC (silica gel, hexane/ethyl acetate) or HPLC to track reaction progress and terminate at maximal conversion .
Advanced Question: How should researchers address contradictions in reported biological activity data across similar compounds?
Methodological Answer:
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity. Validate via SAR studies.
- Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO concentration) affect results. Standardize protocols using CLSI guidelines.
- Purity discrepancies : HPLC purity thresholds (>95%) must be enforced to exclude confounding impurities .
Advanced Question: What computational methods are suitable for elucidating the mechanism of action of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase domains (e.g., EGFR or CDK2).
- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Train models on analogues to correlate substituents (e.g., azepane ring size) with activity .
Advanced Question: How can researchers design experiments to probe the role of the methoxyphenyl group in bioactivity?
Methodological Answer:
- Synthetic derivatives : Prepare analogs with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups at the phenyl position.
- Biological assays : Compare IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
- Computational analysis : Calculate electrostatic potential maps (Gaussian 09) to assess π-stacking interactions .
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